molecular formula C11H20O6 B12673331 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one CAS No. 72018-10-1

3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one

Cat. No.: B12673331
CAS No.: 72018-10-1
M. Wt: 248.27 g/mol
InChI Key: ZAPXBHHDAMSYHG-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: is a compound that combines the properties of a hydroxy acid and a lactone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one can be achieved through several methods:

    Hydroxy Acid Synthesis: The hydroxy acid component can be synthesized through the oxidation of corresponding alcohols or through hydrolysis of esters.

    Lactone Formation: The oxepan-2-one ring can be formed through intramolecular esterification or cyclization reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Using catalysts to enhance the efficiency and yield of the reactions.

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: can undergo various chemical reactions:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters, ethers, or other substituted derivatives.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: has several applications in scientific research:

    Polymer Chemistry: Used as a monomer or building block for the synthesis of biodegradable polymers.

    Pharmaceuticals: Potential use in drug delivery systems due to its biocompatibility and degradability.

    Materials Science: Utilized in the development of advanced materials with specific properties such as hydrogels or nanocomposites.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one exerts its effects involves:

    Molecular Targets: Interaction with enzymes or receptors in biological systems.

    Pathways Involved: Participation in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylpropanoic acid: Lacks the oxepan-2-one ring.

    2-Hydroxy-2-methylpropanoic acid: Similar structure but different functional groups.

    Oxepan-2-one: Contains the lactone ring but lacks the hydroxy acid component.

Uniqueness

3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: is unique due to its combination of hydroxy acid and lactone functionalities, which confer distinct chemical and physical properties.

Properties

CAS No.

72018-10-1

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one

InChI

InChI=1S/C6H10O2.C5H10O4/c7-6-4-2-1-3-5-8-6;1-5(2-6,3-7)4(8)9/h1-5H2;6-7H,2-3H2,1H3,(H,8,9)

InChI Key

ZAPXBHHDAMSYHG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)C(=O)O.C1CCC(=O)OCC1

Related CAS

72018-10-1

Origin of Product

United States

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